(3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Overview
Description
(3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenylmethanone and 6-methyl-2-(piperidin-1-yl)pyrimidine. These intermediates are then subjected to nucleophilic substitution reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or heterocyclic nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, (3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structure suggests it could interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- (3-Chlorophenyl)(4-(6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3-Chlorophenyl)(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone may exhibit unique properties due to the presence of the 6-methyl-2-(piperidin-1-yl)pyrimidine moiety. This structural feature could influence its reactivity, stability, and biological activity, making it distinct from other related compounds.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-16-14-19(24-21(23-16)27-8-3-2-4-9-27)25-10-12-26(13-11-25)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYOQFZIRXMZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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